

Spectroscopic Data of 1-Bromo-1-methoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-1-methoxyethane

Cat. No.: B8645223

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-1-methoxyethane** (CAS 57977-96-5). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-bromo-1-methoxyethane**. These values are estimated based on the analysis of similar chemical structures and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **1-Bromo-1-methoxyethane**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH(Br)-	5.5 - 6.0	Quartet (q)	~7.0
-OCH ₃	3.4 - 3.6	Singlet (s)	N/A
-CH ₃	1.8 - 2.1	Doublet (d)	~7.0

Table 2: Predicted ¹³C NMR Data for **1-Bromo-1-methoxyethane**

Carbon	Predicted Chemical Shift (δ , ppm)
-CH(Br)-	80 - 90
-OCH ₃	55 - 65
-CH ₃	20 - 30

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Bromo-1-methoxyethane**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2950 - 3000	Medium to Strong
C-O stretch (ether)	1050 - 1150	Strong
C-Br stretch	500 - 600	Medium to Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Bromo-1-methoxyethane**

m/z	Proposed Fragment	Notes
138/140	$[M]^+$	Molecular ion peak, showing isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br}$)
107/109	$[M - \text{OCH}_3]^+$	Loss of the methoxy group
59	$[M - \text{Br}]^+$	Loss of the bromine atom
43	$[\text{C}_3\text{H}_7]^+$	Alkyl fragment

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a volatile liquid compound such as **1-bromo-1-methoxyethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **1-bromo-1-methoxyethane**.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Pasteur pipette
- Sample of **1-bromo-1-methoxyethane**
- Vortex mixer

Procedure:

- Sample Preparation: In a clean, dry vial, dissolve 5-20 mg of **1-bromo-1-methoxyethane** in approximately 0.6-0.7 mL of deuterated solvent. For ^{13}C NMR, a higher concentration (20-50

mg) may be necessary to obtain a good signal-to-noise ratio.

- Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
- Capping: Cap the NMR tube securely to prevent evaporation of the volatile solvent and sample.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune the probe for the appropriate nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard acquisition parameters. For ^1H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For ^{13}C NMR, a larger number of scans will be required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the mid-infrared absorption spectrum of liquid **1-bromo-1-methoxyethane**.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

- Pasteur pipette
- Solvent for cleaning (e.g., acetone or isopropanol)
- Lint-free wipes

Procedure (using Salt Plates):

- Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and a lint-free wipe. Handle the plates by their edges to avoid transferring moisture from your fingers.
- Sample Application: Place one to two drops of liquid **1-bromo-1-methoxyethane** onto the center of one salt plate.
- Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Acquire Background: Place the empty, clean salt plates (or no sample) in the spectrometer and run a background scan.
- Acquire Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
- Data Collection: Acquire the infrared spectrum.
- Cleaning: After analysis, disassemble the plates and clean them thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **1-bromo-1-methoxyethane**.

Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

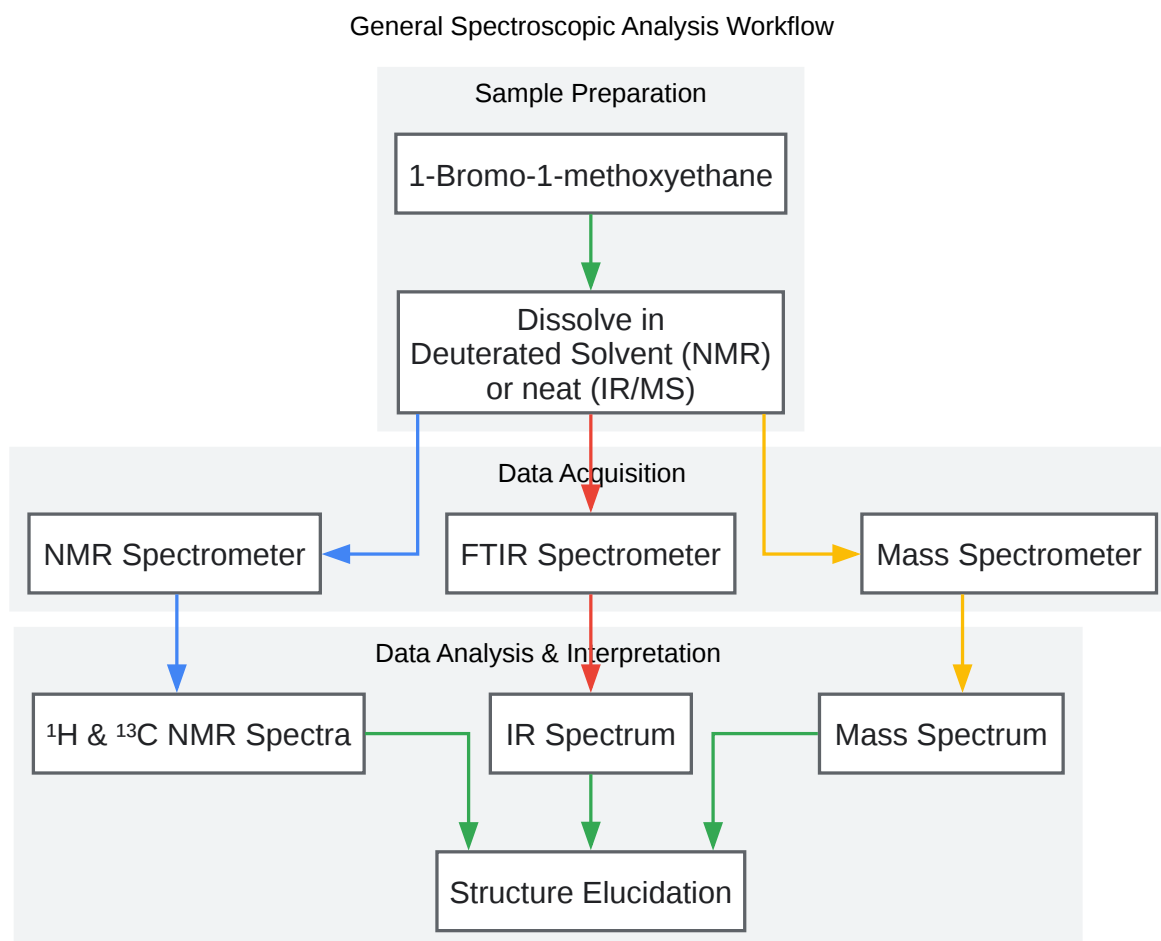
- Volatile solvent (e.g., dichloromethane or diethyl ether) for sample dilution if using GC-MS.
- Microsyringe.

Procedure (using GC-MS):

- Sample Preparation: Prepare a dilute solution of **1-bromo-1-methoxyethane** (e.g., ~1 mg/mL) in a volatile solvent.
- Instrument Setup:
 - Set the GC oven temperature program appropriate for the volatility of the compound.
 - Set the injector temperature and transfer line temperature (e.g., 250 °C).
 - Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
- Data Acquisition: The compound will be separated from the solvent on the GC column and then enter the mass spectrometer, where it will be ionized and fragmented. The mass spectrum is recorded.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 1-Bromo-1-methoxyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8645223#spectroscopic-data-for-1-bromo-1-methoxyethane-nmr-ir-ms\]](https://www.benchchem.com/product/b8645223#spectroscopic-data-for-1-bromo-1-methoxyethane-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com